molecular formula C23H17N3S2 B12264402 3-(Isoquinolin-1-ylsulfanyl)-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-(Isoquinolin-1-ylsulfanyl)-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B12264402
M. Wt: 399.5 g/mol
InChI Key: IKBBPCNTVXIGIT-UHFFFAOYSA-N
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Description

3-(Isoquinolin-1-ylsulfanyl)-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a combination of isoquinoline, thiophene, and tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoquinolin-1-ylsulfanyl)-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoquinolin-1-ylsulfanyl Intermediate:

    Thiophene Substitution: The thiophene ring is introduced through a substitution reaction.

    Cyclization: The tetrahydroisoquinoline ring is formed through a cyclization reaction.

    Nitrile Introduction: The nitrile group is introduced in the final step, often through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and thiophene moieties.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can take place, especially at the isoquinoline and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-1-ylsulfanyl)-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Thiophene Derivatives: Compounds featuring thiophene rings.

    Tetrahydroisoquinoline Derivatives: Compounds with tetrahydroisoquinoline moieties.

Uniqueness

What sets 3-(Isoquinolin-1-ylsulfanyl)-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile apart is the combination of these three distinct moieties in a single molecule, which could result in unique chemical and biological properties.

Properties

Molecular Formula

C23H17N3S2

Molecular Weight

399.5 g/mol

IUPAC Name

3-isoquinolin-1-ylsulfanyl-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C23H17N3S2/c24-14-19-17-8-3-4-9-18(17)21(20-10-5-13-27-20)26-23(19)28-22-16-7-2-1-6-15(16)11-12-25-22/h1-2,5-7,10-13H,3-4,8-9H2

InChI Key

IKBBPCNTVXIGIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CS3)SC4=NC=CC5=CC=CC=C54)C#N

Origin of Product

United States

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